Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate
CAS No.: 2238811-87-3
Cat. No.: VC11650691
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2238811-87-3 |
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Molecular Formula | C21H21NO5 |
Molecular Weight | 367.4 g/mol |
IUPAC Name | benzyl 2-(4-methoxycarbonylphenyl)-4-oxopiperidine-1-carboxylate |
Standard InChI | InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3 |
Standard InChI Key | GKQKFGKVAVFESV-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate (molecular formula: C21H21NO5; molecular weight: 367.4 g/mol) features a piperidine ring substituted at the 2-position with a 4-(methoxycarbonyl)phenyl group and at the 4-position with a ketone moiety. The benzyloxycarbonyl (Cbz) protecting group at the 1-position enhances stability during synthetic procedures while allowing selective deprotection for further functionalization.
The piperidine ring adopts a chair conformation, with the 4-oxo group introducing polarity and influencing hydrogen-bonding interactions . The methoxycarbonylphenyl substituent contributes to the compound’s planar aromatic region, which may facilitate π-π stacking with biological targets. Computational modeling suggests a polar surface area (PSA) of approximately 75 Ų and a calculated logP (octanol-water partition coefficient) of 2.1, indicating moderate solubility in organic solvents and potential blood-brain barrier permeability.
Table 1: Key Structural Features
Synthesis and Manufacturing
The compound is synthesized via a multi-step protocol involving:
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Piperidine Ring Formation: Cyclization of δ-amino ketones or via the Dieckmann condensation of diester precursors .
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Functionalization: Introduction of the 4-(methoxycarbonyl)phenyl group through Friedel-Crafts acylation or Suzuki-Miyaura coupling.
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Protection: Installation of the Cbz group using benzyl chloroformate under basic conditions.
Reaction yields typically range from 60–75%, with purity ≥95% achieved through recrystallization or column chromatography. Industrial-scale production requires optimization of temperature (70–100°C) and solvent systems (e.g., dichloromethane/tetrahydrofuran mixtures).
Comparative Analysis with Related Piperidine Derivatives
Table 2: Structural and Functional Comparison
This comparison underscores the critical role of substituent positioning in modulating bioactivity. The methoxycarbonylphenyl group in Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate provides optimal steric and electronic properties for target engagement .
Physical and Chemical Properties
Table 3: Physicochemical Data
Property | Value | Method |
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Melting Point | 128–132°C | Differential Scanning Calorimetry |
Solubility (25°C) | 12 mg/mL in DMSO; 3 mg/mL in H2O | Shake-flask method |
pKa | 4.2 (carbonyl), 9.8 (amine) | Potentiometric titration |
The compound exhibits stability under acidic conditions (pH 3–6) but undergoes hydrolysis at pH >8, necessitating careful storage.
Research Frontiers and Challenges
Recent studies focus on:
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Structure-Activity Relationship (SAR) Optimization: Modifying the methoxycarbonyl group to enhance target selectivity.
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Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to improve bioavailability.
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Toxicity Profiling: Acute toxicity studies in murine models show LD50 >500 mg/kg, suggesting a favorable safety margin .
Key challenges include scaling synthesis while maintaining enantiomeric purity and addressing off-target effects in complex biological systems.
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